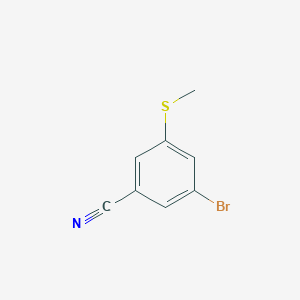

3-Bromo-5-(methylthio)benzonitrile

Description

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 3-Bromo-5-(methylthio)benzonitrile, two primary disconnection strategies are considered at the carbon-bromine (C-Br) and carbon-sulfur (C-S) bonds.

C-Br Disconnection: This approach suggests that the target molecule can be synthesized from 3-(methylthio)benzonitrile. The key step would be the regioselective electrophilic bromination of this precursor. The directing effects of the electron-withdrawing nitrile (-CN) group and the ortho-, para-directing methylthio (-SMe) group must be carefully managed to achieve bromination at the C5 position.

C-S Disconnection: This strategy points towards 3-bromo-5-halobenzonitrile (e.g., 3,5-dibromobenzonitrile) or a diazonium salt derivative of 3-amino-5-bromobenzonitrile as a precursor. The methylthio group would then be introduced via a nucleophilic aromatic substitution or a Sandmeyer-type reaction, respectively.

These disconnections lead to readily accessible starting materials such as 3-aminobenzonitrile (B145674) or 3-bromobenzonitrile, forming the basis of the synthetic routes discussed below.

Direct Synthesis Routes for 3-Bromo-5-(methylthio)benzonitrile

Direct synthesis routes involve the sequential introduction of the required functional groups onto a benzonitrile (B105546) framework.

The primary precursors for the direct synthesis of 3-Bromo-5-(methylthio)benzonitrile are typically derived from 3-aminobenzonitrile or 3-bromobenzonitrile. A common and effective precursor is 3-(methylthio)benzonitrile, which can be prepared from 3-aminobenzonitrile. This conversion is often achieved through a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt, which is then reacted with a sulfur-containing nucleophile like dimethyl disulfide or sodium thiomethoxide.

| Precursor | Starting Material | Typical Reagents | Purpose |

| 3-(Methylthio)benzonitrile | 3-Aminobenzonitrile | 1. NaNO₂, HCl2. Dimethyl disulfide (Me₂S₂) | To introduce the methylthio group prior to bromination. |

| 3-Bromo-5-fluorobenzonitrile (B1333829) | 3,5-Dibromobenzonitrile (B1351247) | Potassium fluoride (B91410) (KF), Phase-transfer catalyst | To create a more reactive site for nucleophilic substitution of the methylthio group. |

| 3-Amino-5-bromobenzonitrile | 3-Amino-benzonitrile | N-Bromosuccinimide (NBS) | To install the bromine atom before converting the amino group. |

A crucial step in one of the primary synthetic pathways is the regioselective bromination of 3-(methylthio)benzonitrile. The methylthio (-SMe) group is an ortho-, para-director, while the nitrile (-CN) group is a meta-director and a deactivator. In the case of 3-(methylthio)benzonitrile, the C5 position is para to the -SMe group and meta to the -CN group. This alignment of directing effects strongly favors bromination at the desired C5 position.

The reaction is typically carried out using an electrophilic brominating agent. N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) or a chlorinated solvent is a common choice, as it provides a controlled source of electrophilic bromine, minimizing side reactions.

Table 1: Conditions for Regioselective Bromination of 3-(methylthio)benzonitrile

| Reagent | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | >90% |

An alternative route involves introducing the methylthio group onto a pre-brominated benzonitrile ring. This is commonly achieved via a nucleophilic aromatic substitution reaction. A typical precursor for this method is 3,5-dibromobenzonitrile or 3-bromo-5-fluorobenzonitrile. The fluorine atom is a better leaving group than bromine in nucleophilic aromatic substitution, making 3-bromo-5-fluorobenzonitrile a more reactive substrate.

The reaction involves treating the halo-benzonitrile with a source of the methylthiolate anion (-SMe), such as sodium thiomethoxide (NaSMe). The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Table 2: Conditions for Methylthiolation of 3,5-Dihalobenzonitriles

| Starting Material | Reagent | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 3,5-Dibromobenzonitrile | Sodium thiomethoxide (NaSMe) | DMF | 80-100 °C |

Multi-step Synthetic Sequences for Complex Analogs

The synthesis of 3-Bromo-5-(methylthio)benzonitrile and its analogs often relies on carefully planned multi-step sequences where the order of functional group introduction is critical to the success of the synthesis.

The choice of whether to introduce the bromine atom or the methylthio group first depends on the directing effects of the groups and the reactivity of the intermediates.

Route A: Thiolation followed by Bromination: This is often the preferred route.

Step 1: Start with 3-aminobenzonitrile.

Step 2: Convert the amino group to a methylthio group via a Sandmeyer reaction to form 3-(methylthio)benzonitrile.

Step 3: Perform a regioselective bromination using NBS. The combined directing effects of the -SMe and -CN groups ensure high selectivity for the desired C5 position. This route is efficient because the regioselectivity of the final bromination step is very high.

Route B: Bromination followed by Thiolation: This route is also viable but can present different challenges.

Step 1: Start with 3-aminobenzonitrile.

Step 2: Brominate the ring to form 3-amino-5-bromobenzonitrile.

Step 3: Convert the amino group to a methylthio group using a Sandmeyer reaction with dimethyl disulfide. This avoids using a strong nucleophile like NaSMe on a molecule that already contains a bromine atom, which could lead to side reactions.

Another variation of this approach starts with 3,5-dibromobenzonitrile and selectively substitutes one bromine atom with a methylthio group. This relies on careful control of stoichiometry and reaction conditions to avoid disubstitution. The use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or related C-S coupling reactions, also represents a modern and versatile method for such transformations, offering high yields and functional group tolerance.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCOQWZRPLXUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1595930-26-9 | |

| Record name | 3-bromo-5-(methylsulfanyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Methylthio Benzonitrile

Multi-step Synthetic Sequences for Complex Analogs

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Bromidesmdpi.comlibretexts.org

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For aryl bromides such as 3-bromo-5-(methylthio)benzonitrile, these reactions are particularly effective. The reactivity of the carbon-bromine bond is generally intermediate between that of more reactive aryl iodides and less reactive aryl chlorides, offering a good balance of stability and reactivity for many catalytic systems. libretexts.org These transformations typically involve a catalytic cycle comprising three fundamental steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling with Boronic Acids/Estersmdpi.comlibretexts.orgnih.gov

The Suzuki-Miyaura coupling is arguably the most widely utilized palladium-catalyzed cross-coupling reaction, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the organoboron reagents. nih.gov The reaction facilitates the formation of a new carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org

The general mechanism for the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle: libretexts.org

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide (e.g., 3-bromo-5-(methylthio)benzonitrile) to form a Pd(II) complex. This step is often the rate-determining step in the cycle.

Transmetalation : A base activates the organoboron compound, facilitating the transfer of the organic group from boron to the palladium center, forming a new diorganopalladium(II) intermediate.

Reductive Elimination : The two organic groups on the palladium complex couple, leading to the formation of the desired biaryl product and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While specific studies on 3-bromo-5-(methylthio)benzonitrile are not broadly detailed in the provided context, the reaction conditions for similar aryl bromides are well-documented and applicable. A variety of palladium sources, ligands, bases, and solvents can be employed to optimize the reaction for specific substrates. nih.govnih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Palladium Source | Ligand | Base | Solvent | Substrate Type | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | (t-Bu)₂P(OH)₂ | K₂CO₃ | Water | Aryl Bromides | mdpi.com |

| Pd(PPh₃)₄ | PPh₃ (part of complex) | K₂CO₃ | Aqueous solution | 5-Bromotriazole Derivatives | mdpi.com |

| CataXCium A Pd G3 | CataXCium A (buchwald ligand) | K₃PO₄ | Dioxane/H₂O | ortho-Bromoanilines | nih.gov |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene/H₂O | Brominated 2,1-Borazaronaphthalenes | nih.gov |

Other Cross-Coupling Methodologies (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki coupling, other palladium-catalyzed reactions can be utilized to functionalize aryl bromides like 3-bromo-5-(methylthio)benzonitrile.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene. It typically involves a palladium catalyst, a base, and is often carried out at elevated temperatures. Domino processes, such as a Heck-Suzuki-Miyaura sequence, have been developed for more complex syntheses. nih.gov

Sonogashira Coupling : This methodology creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. The reaction is unique in that it requires both a palladium catalyst and a copper(I) co-catalyst (typically copper iodide). researchgate.net Advanced synthetic sequences have integrated Sonogashira coupling with subsequent carbonylation and hydroamination steps. nih.gov

Negishi Coupling : This reaction involves the coupling of the aryl bromide with an organozinc reagent. Negishi couplings are known for their high reactivity and functional group tolerance. The use of organozinc reagents allows for the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. researchgate.net

Stille Coupling : The Stille reaction pairs the aryl bromide with an organotin compound (organostannane). A key advantage is its tolerance for a wide array of functional groups, though a significant drawback is the toxicity of the tin reagents and byproducts. mdpi.com

Nucleophilic Aromatic Substitution Pathwayslibretexts.org

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for functionalizing aryl halides. In this reaction, a nucleophile replaces a leaving group (like bromide) on the aromatic ring. The classic SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.org

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step temporarily disrupts the aromaticity of the ring. libretexts.orgyoutube.com

Elimination : The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negative charge of the Meisenheimer complex. In 3-bromo-5-(methylthio)benzonitrile, the cyano group (-CN) is a potent electron-withdrawing group. However, its position meta to the bromine atom provides less stabilization compared to an ortho or para placement, which may render SNAr reactions more challenging and require more forcing conditions. Recent studies have also provided evidence for concerted SNAr mechanisms, where bond formation and bond breaking occur in a single step, challenging the universal acceptance of the two-step Meisenheimer pathway for all systems. nih.gov

Optimization of Reaction Conditions and Yields in 3-Bromo-5-(methylthio)benzonitrile Synthesis

Influence of Solvents on Reaction Efficiency and Selectivitynih.gov

The solvent plays a multifaceted role in both palladium-catalyzed cross-couplings and nucleophilic aromatic substitution reactions. It must solubilize the reactants, but it can also influence catalyst stability, reaction rates, and product selectivity.

In Suzuki-Miyaura reactions, a wide range of solvents have been employed. Ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF) are common, often used in combination with water to dissolve the inorganic base. nih.gov The use of water as a primary solvent is also a green chemistry approach that has proven effective, especially under microwave irradiation conditions. mdpi.com For SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically preferred as they can effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity. mdpi.com

Table 2: Common Solvents and Their Roles in Relevant Reactions

| Solvent | Reaction Type | Typical Role | Reference |

|---|---|---|---|

| Dioxane/Water | Suzuki-Miyaura Coupling | Dissolves both organic substrates and inorganic bases. | nih.gov |

| Toluene/Water | Suzuki-Miyaura Coupling | Biphasic system, often used with phase-transfer catalysts or specific ligands. | nih.gov |

| Water | Suzuki-Miyaura Coupling | Environmentally benign solvent, effective with microwave heating. | mdpi.com |

| Dimethylformamide (DMF) | Nucleophilic Aromatic Substitution | Polar aprotic solvent, enhances nucleophilicity. | mdpi.com |

| Tetrahydrofuran (THF) | Suzuki-Miyaura Coupling | Common aprotic ethereal solvent. |

Role of Catalysts and Ligands in Transition Metal-Mediated Transformationsmdpi.comlibretexts.orgnih.gov

In palladium-catalyzed reactions, the choice of catalyst and, more critically, the ancillary ligand is paramount to achieving high yields and selectivity. The ligand stabilizes the palladium center, influences its reactivity, and can facilitate challenging steps in the catalytic cycle, such as the oxidative addition to less reactive aryl halides. libretexts.org

For Suzuki-Miyaura couplings, early systems often utilized tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.com However, the development of more sophisticated ligands has greatly expanded the scope and efficiency of the reaction. Electron-rich, sterically hindered phosphine (B1218219) ligands, such as the Buchwald-type ligands (e.g., CataXCium A), have proven uniquely effective for coupling challenging substrates, including those with steric hindrance or unprotected functional groups. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands that can promote high catalytic turnover. The catalyst system, comprising the palladium source and the ligand, must be carefully selected based on the specific substrates being coupled. researchgate.net

Table 3: Selected Catalyst/Ligand Systems for Palladium-Catalyzed Cross-Coupling

| Palladium Source | Ligand | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | None (or simple phosphine) | Suzuki Coupling | Effective under microwave irradiation, sometimes in water. | mdpi.com |

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Suzuki, Sonogashira | A classic, widely used catalyst for a variety of couplings. | mdpi.com |

| CataXCium A Pd G3 | CataXCium A (Buchwald ligand) | Suzuki Coupling | Highly efficient for challenging substrates like unprotected anilines. | nih.gov |

| Pd(dppf)Cl₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Suzuki Coupling | Robust catalyst, effective for a broad range of substrates. | nih.gov |

| Pd(OAc)₂ | Indole-based Benzimidazolium Salts (NHC precursors) | Suzuki Coupling | Forms highly active N-Heterocyclic Carbene (NHC) complexes. | researchgate.net |

Control of Temperature and Reaction Duration for Optimal Product Formation

In typical nucleophilic substitution reactions to introduce a methylthio group onto an aromatic ring, or in the bromination of a benzonitrile (B105546) derivative, temperature and reaction time are pivotal. For instance, in the synthesis of related compounds, temperatures can range from 0 °C to reflux conditions, and reaction times can vary from 30 minutes to over 20 hours, depending on the specific reagents and catalysts used.

For a hypothetical synthesis of 3-Bromo-5-(methylthio)benzonitrile, one could postulate a reaction pathway involving the substitution of a leaving group on a 3,5-disubstituted benzene (B151609) ring with a methylthiolate source. In such a case, lower temperatures would likely be employed initially to control the exothermic nature of the reaction and minimize side-product formation. The reaction mixture would then potentially be warmed to a specific temperature and held for a defined period to drive the reaction to completion.

Without specific experimental data, the following table represents a hypothetical optimization study based on common practices in organic synthesis. This illustrates how temperature and duration could be varied to determine the optimal conditions for product formation.

Hypothetical Data on the Optimization of the Synthesis of 3-Bromo-5-(methylthio)benzonitrile

| Entry | Temperature (°C) | Duration (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 0 | 2 | 45 | 90 |

| 2 | 25 (Room Temp) | 2 | 65 | 85 |

| 3 | 25 (Room Temp) | 8 | 75 | 82 |

| 4 | 50 | 2 | 80 | 70 |

| 5 | 50 | 6 | 85 | 65 |

Chemical Reactivity and Derivatization of 3 Bromo 5 Methylthio Benzonitrile

Reactivity of the Aryl Bromine Moiety in 3-Bromo-5-(methylthio)benzonitrile

The bromine atom attached to the benzene (B151609) ring is a key site for synthetic modifications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the aryl bromine of 3-Bromo-5-(methylthio)benzonitrile serves as an excellent handle for such transformations. organic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is widely used to form biaryl structures or to introduce alkyl or alkenyl substituents. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium salt, such as palladium(II) acetate, and requires a base. nih.govbeilstein-journals.org The mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.net The copper co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. nih.govnih.gov

Buchwald-Hartwig Amination: While not a carbon-carbon bond-forming reaction, the Buchwald-Hartwig amination is a crucial palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. wikipedia.orgorganic-chemistry.org This reaction couples the aryl bromide with an amine, providing a direct route to aryl amines. organic-chemistry.orgresearchgate.net The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under mild conditions. wikipedia.orgresearchgate.net

Table 1: Examples of Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biaryl |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl alkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | Aryl amine |

Nucleophilic Displacement and Halogen Exchange Reactions

The bromine atom on the electron-deficient aromatic ring of 3-Bromo-5-(methylthio)benzonitrile can be susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.commasterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, a negatively charged intermediate. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the nitrile group, can activate the ring towards this type of attack. masterorganicchemistry.com Subsequent loss of the bromide ion yields the substituted product. masterorganicchemistry.com Phenols, for instance, can displace the bromine in similar triazine systems. nih.govquora.com

Halogen exchange reactions, where the bromine is replaced by another halogen, can also occur under specific conditions, though these are less common than cross-coupling or nucleophilic substitution reactions.

The aryl bromine of 3-Bromo-5-(methylthio)benzonitrile can be used to generate highly reactive organometallic intermediates, such as Grignard and organolithium reagents.

Grignard Reagents: Reaction of 3-Bromo-5-(methylthio)benzonitrile with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to form the corresponding Grignard reagent, 3-cyano-5-(methylthio)phenylmagnesium bromide. byjus.comwikipedia.org Grignard reagents are powerful nucleophiles and strong bases, and they readily react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. mnstate.eduyoutube.comyoutube.com

Organolithium Reagents: Treatment of 3-Bromo-5-(methylthio)benzonitrile with a strong organolithium base, such as n-butyllithium, can lead to the formation of the corresponding organolithium species, 3-cyano-5-(methylthio)phenyllithium, through lithium-halogen exchange. youtube.com Organolithium reagents are even more reactive than Grignard reagents and are also potent nucleophiles and bases. youtube.com

Transformations Involving the Nitrile Group of 3-Bromo-5-(methylthio)benzonitrile

The nitrile group is a versatile functional group that can be converted into several other important functionalities, most notably carboxylic acid derivatives and amines.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution, such as hydrochloric acid or sulfuric acid, will protonate the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. youtube.comyoutube.com This initially forms an amide, which can then be further hydrolyzed under the reaction conditions to the corresponding carboxylic acid. youtube.comyoutube.com Careful control of the reaction conditions can sometimes allow for the isolation of the amide as the major product. youtube.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base, such as sodium hydroxide (B78521), will also lead to hydrolysis. libretexts.orgyoutube.com In this case, the hydroxide ion acts as the nucleophile, attacking the carbon atom of the nitrile. This process also forms an amide intermediate, which is then hydrolyzed to a carboxylate salt. chemistrysteps.comyoutube.com Acidification of the reaction mixture is then required to obtain the free carboxylic acid. libretexts.orgyoutube.com

Table 2: Hydrolysis of the Nitrile Group

| Reaction Conditions | Intermediate Product | Final Product (after workup) |

| Acidic (e.g., H₂SO₄, H₂O, heat) | 3-Bromo-5-(methylthio)benzamide | 3-Bromo-5-(methylthio)benzoic acid |

| Basic (e.g., NaOH, H₂O, heat) | 3-Bromo-5-(methylthio)benzamide | 3-Bromo-5-(methylthio)benzoic acid |

Reduction to Amine Functionalities

The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation or the use of metal hydrides. For instance, a related compound, 2-Amino-3-bromo-5-nitrobenzonitrile, can be reduced to 2-Amino-3-bromo-5-aminobenzonitrile. This suggests that the nitrile group in 3-Bromo-5-(methylthio)benzonitrile could be selectively reduced to an aminomethyl group, yielding 3-bromo-5-(methylthio)benzylamine. This transformation introduces a basic amino group, which can be a key feature in the synthesis of biologically active molecules.

Cycloaddition Reactions with Nitrile Oxides and Other Dipolarophiles

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, such as isoxazolines and isoxazoles. nih.gov This reaction class involves a 1,3-dipole, like a nitrile oxide, reacting with a dipolarophile, typically an alkene or alkyne. nih.govmdpi.com The benzonitrile (B105546) group in 3-Bromo-5-(methylthio)benzonitrile can, in principle, be converted into the corresponding benzonitrile oxide. This transformation would allow it to act as the 1,3-dipole in cycloaddition reactions.

While specific studies detailing the cycloaddition of 3-Bromo-5-(methylthio)benzonitrile-derived nitrile oxide are not prevalent, the reactivity of related compounds provides a clear precedent. For instance, the 1,3-dipolar cycloaddition of bromoformonitrile oxide to naphthoquinone derivatives has been shown to proceed efficiently, yielding naphthoisoxazolinediones. researchgate.net Similarly, the synthesis of 3-bromo-Δ²-isoxazolines is commonly achieved through the 1,3-dipolar cycloaddition of bromonitrile oxide, highlighting the utility of bromo-substituted dipoles in creating complex molecules with high regio- and stereoselectivity. researchgate.net These reactions often utilize reagents like chloramine-T to facilitate the in-situ generation of the nitrile oxide from precursors such as α-nitroketones or O-alkyloxime-substituted nitroalkanes. nih.gov

The regioselectivity of these cycloadditions is a critical aspect, often explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the dipole's Lowest Unoccupied Molecular Orbital (LUMO) and the dipolarophile's Highest Occupied Molecular Orbital (HOMO) is dominant for reactions with alkenes. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Related Nitrile Oxides

| 1,3-Dipole | Dipolarophile | Product Type | Reference |

|---|---|---|---|

| Bromoformonitrile oxide | Naphthoquinone derivatives | Naphthoisoxazolinedione | researchgate.net |

| Bromonitrile oxide | N-benzoyl-2,3-oxaza-norborn-5-ene | 3-bromo-Δ²-isoxazoline scaffold | researchgate.net |

| Benzonitrile oxide derivatives | Acrylamide-type chiral auxiliary | Chiral 3,5-disubstituted isoxazoline | mdpi.com |

Directed C–H Bond Functionalization via Benzonitrile Surrogates

Directed C–H bond functionalization is a modern synthetic strategy that utilizes a directing group to activate a specific C–H bond, typically in the ortho position, for transformation. The nitrile group of benzonitriles can serve as such a directing group, enabling the introduction of new functional groups with high site selectivity. Although research explicitly detailing this application for 3-Bromo-5-(methylthio)benzonitrile is limited, the underlying principles are well-established for the benzonitrile scaffold.

In these reactions, the nitrogen atom of the cyano group coordinates to a transition metal catalyst, forming a metallacyclic intermediate. This conformation brings the metal catalyst into close proximity with an ortho C–H bond, facilitating its cleavage and subsequent functionalization. This strategy avoids issues with regioselectivity that can arise during classical electrophilic aromatic substitution. A variety of transformations, including arylation, alkylation, and amination, can be achieved at the ortho-position of the benzonitrile ring using this approach. The robustness of the nitrile group allows it to guide the reaction and then either be retained in the final product or be hydrolyzed to other functional groups like amides or carboxylic acids.

Chemistry of the Methylthio Substituent in 3-Bromo-5-(methylthio)benzonitrile

The methylthio (–SCH₃) group is a versatile functional handle that can undergo a range of chemical transformations, significantly expanding the synthetic utility of the 3-Bromo-5-(methylthio)benzonitrile scaffold.

Selective Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) (–S(O)CH₃) or sulfone (–S(O)₂CH₃). This transformation is highly valuable as it modulates the electronic properties of the substituent and can introduce chirality at the sulfur center in the case of sulfoxides. The degree of oxidation can typically be controlled by the choice of oxidant and the reaction conditions.

Common oxidizing agents for this purpose include Oxone® (potassium peroxymonosulfate), hydrogen peroxide (H₂O₂), and meta-chloroperoxybenzoic acid (m-CPBA). For example, in the oxidation of 3-aryl-2-phenyl-1,3-thiazolidin-4-ones, selective conversion to the sulfoxide was achieved using three equivalents of Oxone® at room temperature, while the sulfone was obtained at higher temperatures with an increased amount of the oxidant. This demonstrates that reaction conditions are key to controlling the oxidation state. The oxidation of a sulfur-containing group in a related compound, 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine, to form sulfoxides or sulfones has also been noted as a viable reaction pathway.

Table 2: Conditions for Selective Oxidation of Thioethers

| Reagent | Target Product | Typical Conditions | Reference |

|---|---|---|---|

| Oxone® | Sulfoxide | 3 equivalents, Room Temperature | mdpi.com |

| Oxone® | Sulfone | >3 equivalents, High Temperature | mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide/Sulfone | Stoichiometric control, often with a metal catalyst | N/A |

Cleavage and Replacement Reactions of the Thioether Linkage

The carbon-sulfur bond in the methylthio group can be cleaved, allowing for the replacement of the entire substituent. This provides a route to introduce other functional groups at this position on the aromatic ring. Metal-free methods for the selective cleavage of the C(sp³)–S bond in aryl methyl thioethers have been developed.

One such method employs N-chlorosuccinimide (NCS) to mediate the C(sp³)–S bond cleavage. Depending on the solvent, this can lead to different products. For instance, reacting an arylmethyl thioether with NCS in chloroform (B151607) can yield the corresponding aryl aldehyde. researchgate.netorganic-chemistry.org In another approach, N-fluorobenzenesulfonimide (NFSI) can facilitate the selective cleavage of the methyl C(sp³)–S bond in aryl methyl thioethers at elevated temperatures, leading to the formation of unsymmetrical disulfides when performed in the presence of a symmetrical disulfide. researchgate.net These methods are attractive due to their operational simplicity and avoidance of transition metals. researchgate.net

Table 3: Reagents for C-S Bond Cleavage in Aryl Methyl Thioethers

| Reagent | Reaction | Product Type | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | C(sp³)–S bond cleavage | Aryl aldehyde (in CHCl₃) | researchgate.netorganic-chemistry.org |

Participation in Heterocyclic Ring Annulation

The functional groups of 3-Bromo-5-(methylthio)benzonitrile can serve as precursors for the construction of fused heterocyclic rings, a process known as annulation. While specific examples involving this exact molecule are not widely reported, related structures demonstrate the potential for such transformations.

For instance, the high reactivity of molecules containing a bromo-nitro fragment, such as alkyl 3-bromo-3-nitroacrylates, in reactions with various binucleophiles leads to the formation of diverse five- and six-membered heterocyclic structures. This indicates the potential of the bromo-substituted ring of 3-Bromo-5-(methylthio)benzonitrile to act as an electrophilic partner in cyclization reactions. Furthermore, the methylthio group itself can be integral to heterocycle formation. The synthesis of 3-methylthio-5-aryl-4-isothiazolecarbonitriles demonstrates a case where the methylthio group is a key substituent on the final heterocyclic product. These examples suggest that 3-Bromo-5-(methylthio)benzonitrile could be a valuable substrate for synthesizing novel, complex heterocyclic systems through reactions that engage its bromo and methylthio substituents.

Spectroscopic Characterization and Structural Analysis of 3 Bromo 5 Methylthio Benzonitrile and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 3-Bromo-5-(methylthio)benzonitrile is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of the benzene (B151609) ring, the nitrile group, the carbon-bromine bond, and the methylthio group.

Expected FTIR Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H stretching | 3100 - 3000 | Medium to Weak |

| C≡N stretching | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C stretching | 1600 - 1450 | Medium to Weak |

| C-H in-plane bending | 1300 - 1000 | Medium |

| C-Br stretching | 700 - 500 | Strong to Medium |

| C-S stretching | 710 - 570 | Weak to Medium |

| S-CH₃ stretching | ~2920 (asymmetric), ~2850 (symmetric) | Medium |

| C-H out-of-plane bending | 900 - 675 | Strong |

The nitrile (C≡N) stretching vibration is one of the most characteristic bands in the IR spectrum, appearing as a strong and sharp absorption in the 2240–2220 cm⁻¹ region. The precise position of this band can be influenced by the electronic effects of the substituents on the benzene ring. The aromatic C=C stretching vibrations typically appear as a set of bands in the 1600–1450 cm⁻¹ range. The substitution pattern on the benzene ring will influence the exact positions and intensities of these bands. The C-Br stretching vibration is expected in the lower frequency region, typically between 700 and 500 cm⁻¹. The C-S stretching vibration often gives rise to a weak to medium band in the 710–570 cm⁻¹ range. The presence of the methyl group will be confirmed by the C-H stretching vibrations of the S-CH₃ group around 2920 cm⁻¹ and 2850 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.

Expected FT-Raman Vibrational Frequencies:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H stretching | 3100 - 3000 | Strong |

| C≡N stretching | 2240 - 2220 | Strong |

| Ring breathing mode | ~1000 | Strong, Sharp |

| C-Br stretching | 700 - 500 | Strong |

| C-S stretching | 710 - 570 | Medium |

In the FT-Raman spectrum, the aromatic C-H stretching and the C≡N stretching vibrations are expected to be strong. A particularly prominent feature in the Raman spectra of benzene derivatives is the ring breathing mode, which is an in-plane symmetric vibration of the entire ring, typically appearing around 1000 cm⁻¹. The C-Br and C-S stretching vibrations are also expected to be readily observable in the Raman spectrum.

Detailed Vibrational Assignments and Normal Mode Analysis

A complete understanding of the vibrational modes requires a normal coordinate analysis, often aided by Density Functional Theory (DFT) calculations. Such calculations can predict the vibrational frequencies and the potential energy distribution (PED) for each mode, allowing for a definitive assignment of the observed spectral bands.

For 3-Bromo-5-(methylthio)benzonitrile, DFT calculations would model the molecule's geometry and vibrational behavior. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. By comparing the scaled theoretical frequencies with experimental FTIR and FT-Raman data (when available), each observed band can be assigned to a specific molecular motion. This analysis would confirm the coupling between different vibrational modes, such as the interaction of the C-Br and C-S stretching with the benzene ring deformations. Studies on related molecules like 3-bromo-4-methyl benzonitrile (B105546) have demonstrated the utility of DFT calculations in providing detailed vibrational assignments. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR provide critical information for the structural confirmation of 3-Bromo-5-(methylthio)benzonitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of 3-Bromo-5-(methylthio)benzonitrile is expected to show signals corresponding to the aromatic protons and the methyl protons.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (H2, H4, H6) | 7.20 - 7.80 | Singlet/Doublet/Triplet | 1-3 (meta coupling) |

| Methyl H (-SCH₃) | ~2.50 | Singlet | - |

The aromatic region of the spectrum will be complex due to the meta-substitution pattern. The three aromatic protons are chemically non-equivalent and will appear as distinct signals. Their chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitrile groups and the electron-donating effect of the methylthio group. The protons will exhibit small meta-coupling (typically 1-3 Hz), leading to splitting of the signals into doublets or triplets of doublets, or appearing as closely spaced singlets. The methyl protons of the -SCH₃ group are expected to appear as a sharp singlet at approximately 2.50 ppm, as there are no adjacent protons to cause splitting.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN (quaternary) | 110 - 115 |

| C-Br (quaternary) | 120 - 125 |

| C-S (quaternary) | 140 - 145 |

| Aromatic C-H | 125 - 140 |

| C≡N | 117 - 120 |

| -SCH₃ | ~15 |

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will appear in the typical range of 117-120 ppm. The quaternary carbon attached to the nitrile group (C1) is expected around 110-115 ppm. The carbon atom bonded to the bromine (C3) will be deshielded and is predicted to be in the 120-125 ppm range. The carbon attached to the sulfur atom (C5) will be significantly deshielded due to the electronegativity of sulfur, appearing around 140-145 ppm. The three aromatic C-H carbons will resonate in the 125-140 ppm region. The methyl carbon of the -SCH₃ group will appear at a high field, around 15 ppm.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR spectroscopy is a powerful tool for mapping the intricate network of covalent bonds within a molecule. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that is essential for unambiguous structural assignment.

Correlation Spectroscopy (COSY) establishes correlations between protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). For 3-Bromo-5-(methylthio)benzonitrile, the aromatic protons would exhibit specific cross-peaks in a COSY spectrum, confirming their spatial proximity on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps the direct one-bond correlations between protons and the carbon atoms they are attached to (¹JCH). columbia.edu This technique is instrumental in assigning the carbon signals based on the known proton chemical shifts. columbia.edu For 3-Bromo-5-(methylthio)benzonitrile, HSQC would definitively link each aromatic proton to its corresponding carbon atom and the methyl protons to the methyl carbon of the thioether group. columbia.edu

The following table illustrates the predicted HMBC correlations for 3-Bromo-5-(methylthio)benzonitrile, which are crucial for confirming the connectivity of the various functional groups.

| Proton (¹H) | Expected HMBC Cross-Peaks to Carbons (¹³C) |

| H2 | C4, C6, C(N) |

| H4 | C2, C6, C5 |

| H6 | C2, C4, C5 |

| -SCH₃ | C5 |

Table 1: Predicted HMBC correlations for 3-Bromo-5-(methylthio)benzonitrile.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass.

For 3-Bromo-5-(methylthio)benzonitrile, the molecular formula is C₈H₆BrNS. The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks (M and M+2) of approximately equal intensity. HRMS would be able to resolve these isotopic peaks and provide their exact masses.

The following table details the predicted exact masses for the molecular ions of 3-Bromo-5-(methylthio)benzonitrile containing the two bromine isotopes.

| Molecular Ion | Predicted Exact Mass (m/z) |

| [C₈H₆⁷⁹BrNS]⁺ | 226.9509 |

| [C₈H₆⁸¹BrNS]⁺ | 228.9489 |

Table 2: Predicted HRMS data for the molecular ions of 3-Bromo-5-(methylthio)benzonitrile.

In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable clues about the structure of the original molecule. The fragmentation of 3-Bromo-5-(methylthio)benzonitrile under electron ionization (EI) would be expected to proceed through several key pathways.

The presence of the bromine atom would lead to characteristic isotopic patterns in the fragment ions that retain it. Common fragmentation pathways would likely involve the loss of the bromine atom, the methyl group from the thioether, or the entire methylthio group. The stability of the benzonitrile core would likely result in it being a prominent feature in the mass spectrum.

Below is a table of predicted major fragment ions for 3-Bromo-5-(methylthio)benzonitrile and their proposed structures.

| m/z (for ⁷⁹Br) | Proposed Fragment Ion |

| 227 | [M]⁺ |

| 212 | [M - CH₃]⁺ |

| 180 | [M - SCH₃]⁺ |

| 148 | [M - Br]⁺ |

| 102 | [C₇H₄N]⁺ |

Table 3: Predicted major fragment ions in the mass spectrum of 3-Bromo-5-(methylthio)benzonitrile.

Computational Chemistry and Quantum Chemical Investigations of 3 Bromo 5 Methylthio Benzonitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. For a molecule like 3-Bromo-5-(methylthio)benzonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would serve as the foundation for understanding its fundamental properties. researchgate.net

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For a flexible molecule like 3-Bromo-5-(methylthio)benzonitrile, which has a rotatable methylthio group, conformational analysis is performed to identify the global minimum energy conformer among various possible spatial arrangements.

While specific optimized parameters for 3-Bromo-5-(methylthio)benzonitrile are not present in the searched literature, a typical output of such a calculation would provide precise values for its structural parameters. For instance, studies on analogous molecules like 4-bromo-3-methylbenzonitrile (B1271910) have successfully used DFT to determine equilibrium geometry. researchgate.net The results of a geometry optimization for 3-Bromo-5-(methylthio)benzonitrile would be presented in a table similar to the one below.

Table 1: Theoretical Optimized Geometric Parameters for 3-Bromo-5-(methylthio)benzonitrile (Illustrative) (Note: Data in this table is illustrative as specific literature is unavailable. A real table would contain calculated values for bond lengths in Angstroms (Å) and angles in degrees (°).)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-Br | Data not available |

| C-S | Data not available | |

| S-CH3 | Data not available | |

| C≡N | Data not available | |

| Bond Angles (°) | C-C-Br | Data not available |

| C-C-S | Data not available | |

| C-S-C | Data not available |

| Dihedral Angles (°) | C-C-S-C | Data not available |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For 3-Bromo-5-(methylthio)benzonitrile, FMO analysis would reveal the distribution of electron density. The HOMO is expected to be located over the more electron-rich parts of the molecule, likely the methylthio group and the aromatic ring, while the LUMO would be distributed over the electron-withdrawing nitrile group and the benzene (B151609) ring. Computational studies on similar structures, such as 3-bromo-4-methyl benzonitrile (B105546), have utilized DFT to calculate these energies and map the orbital distributions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative) (Note: Values are for illustrative purposes only.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions quantifies their strength and importance for the molecule's stability.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative) (Note: This table illustrates the type of data generated from an NBO analysis. Specific interactions for the target compound are not available.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π (C-C) | π* (C-C) | Data not available |

| LP (S) | σ* (C-C) | Data not available |

| LP (Br) | σ* (C-C) | Data not available |

E(2) means estimate of the donor-acceptor interaction stabilization energy.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. MEP surfaces are invaluable for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

For 3-Bromo-5-(methylthio)benzonitrile, the MEP surface would likely show negative potential around the nitrogen atom of the nitrile group and the sulfur atom of the methylthio group due to their lone pairs of electrons. Positive potential would be expected around the hydrogen atoms. This information is crucial for understanding how the molecule interacts with other chemical species.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to study excited states and predict electronic absorption spectra (UV-Vis). TD-DFT calculations provide information about the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π → π* or n → π*).

A TD-DFT calculation for 3-Bromo-5-(methylthio)benzonitrile would predict the wavelengths of maximum absorption (λmax) and help assign these absorptions to specific electronic transitions within the molecule. This theoretical spectrum can then be compared with experimental data to validate the computational method. Studies on related benzonitriles frequently use TD-DFT to understand their optical properties. researchgate.net

Table 4: Theoretical UV-Vis Spectral Data from TD-DFT (Illustrative) (Note: This table shows the typical output of a TD-DFT calculation.)

| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| Data not available | Data not available | Data not available | e.g., HOMO -> LUMO |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry can also predict other spectroscopic data, such as vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the harmonic vibrational frequencies using DFT, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. This analysis helps in the assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. For example, the characteristic C≡N stretching frequency in benzonitriles is readily identified computationally. researchgate.net Similarly, NMR chemical shifts (e.g., 1H and 13C) can be calculated and are highly valuable for structure elucidation.

Calculated Vibrational Frequencies and Comparison with Experimental Data

Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. These calculated frequencies can be compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to validate the computational model and accurately assign the observed spectral bands.

For a molecule like 3-Bromo-5-(methylthio)benzonitrile, key vibrational modes would include the C≡N stretching of the nitrile group, C-H stretching and bending modes of the aromatic ring, C-S stretching of the methylthio group, and C-Br stretching. The C≡N stretching frequency is particularly characteristic and typically appears in the range of 2220-2240 cm⁻¹ in experimental spectra of benzonitrile derivatives. researchgate.net Theoretical calculations for similar molecules, such as 3-bromo-4-methyl benzonitrile, have shown the calculated C≡N stretching frequency to be around 2333 cm⁻¹, which is in good agreement with experimental values after scaling. researchgate.net

The C-Br stretching and bending vibrations are expected at lower frequencies. For instance, in 3-bromo-4-methyl benzonitrile, the calculated C-Br stretching vibration was found to be in the range of 908-124 cm⁻¹, with a bending vibration at 580 cm⁻¹. researchgate.net

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Benzonitrile Derivative.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (FTIR, cm⁻¹) | Experimental Frequency (FT-Raman, cm⁻¹) |

| C≡N Stretch | 2333 | 2318 | 2338 |

| C-C Stretch | 1636 - 1232 | 1649, 1545, 1381, 1263 | 1664, 1238 |

| C-Br Bend | 580 | - | - |

| C-Br Stretch | 908-124 | 956 | - |

Data adapted from a study on 3-bromo-4-methyl benzonitrile. researchgate.net The calculated frequencies are typically scaled to correct for anharmonicity and limitations of the computational method.

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the molecular structure.

For 3-Bromo-5-(methylthio)benzonitrile, the predicted ¹H NMR spectrum would show signals for the aromatic protons and the methyl protons of the methylthio group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the bromine and nitrile groups and the electron-donating nature of the methylthio group. The methyl protons would appear as a singlet, with a chemical shift influenced by the shielding effect of the sulfur atom.

The ¹³C NMR spectrum would provide information on each carbon atom in the molecule. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift in the range of 110-125 ppm. The chemical shifts of the aromatic carbons would be affected by the attached substituents.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the design and screening of new NLO materials by predicting their NLO properties.

Calculation of Polarizability and Hyperpolarizability Tensors

The NLO response of a molecule is determined by its polarizability (α) and first-order hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Quantum chemical calculations can provide values for the components of the polarizability and hyperpolarizability tensors.

For a molecule to exhibit a significant NLO response, it often possesses a donor-acceptor structure, which facilitates intramolecular charge transfer. In 3-Bromo-5-(methylthio)benzonitrile, the methylthio group (-SCH₃) can act as an electron donor, while the nitrile (-CN) and bromo (-Br) groups are electron acceptors. This arrangement suggests that the molecule could have interesting NLO properties.

The calculated first-order hyperpolarizability is a key indicator of a molecule's potential as an NLO material. Studies on related benzonitrile derivatives have shown that the presence of electron-donating and electron-withdrawing groups can lead to significant hyperpolarizability values. researchgate.net

Table 2: Illustrative Calculated NLO Properties for a Related Benzonitrile Derivative.

| Property | Calculated Value |

| Dipole Moment (μ) | 2.65 Debye |

| Mean Polarizability (α) | 12.45 x 10⁻²⁴ esu |

| First-order Hyperpolarizability (β) | 3.87 x 10⁻³⁰ esu |

Data adapted from a study on 3-bromo-4-methyl benzonitrile. researchgate.net

Structure-NLO Property Relationships in Related Benzonitrile Derivatives

The NLO properties of benzonitrile derivatives are highly dependent on the nature and position of the substituents on the benzene ring. Research on various substituted benzonitriles has established several structure-property relationships:

Donor-Acceptor Strength: Increasing the electron-donating strength of the donor group and the electron-accepting strength of the acceptor group generally leads to a larger hyperpolarizability.

Conjugation: A longer conjugated π-system connecting the donor and acceptor groups enhances the intramolecular charge transfer and thus increases the NLO response.

Substitution Pattern: The relative positions of the donor and acceptor groups on the benzene ring are crucial. Para-substituted derivatives often exhibit the largest NLO response due to the direct charge transfer pathway. In meta-substituted compounds like 3-Bromo-5-(methylthio)benzonitrile, the charge transfer is less direct, which may result in a smaller, though still potentially significant, NLO effect.

Synthetic Utility and Advanced Applications of 3 Bromo 5 Methylthio Benzonitrile in Complex Molecule Synthesis

3-Bromo-5-(methylthio)benzonitrile as a Key Synthetic Intermediate for Diverse Organic Scaffolds

The inherent reactivity of the functional groups in 3-bromo-5-(methylthio)benzonitrile allows for its elaboration into a variety of organic scaffolds. The bromine atom serves as a handle for numerous cross-coupling reactions, the nitrile group can be transformed into various nitrogen-containing functionalities, and the methylthio group can be oxidized or otherwise modified. This multi-faceted reactivity is crucial for the generation of molecular diversity from a single starting material.

The synthesis of polysubstituted benzenes is a fundamental exercise in controlling the directing effects of various substituents. mdpi.comnih.govnih.gov In the context of 3-bromo-5-(methylthio)benzonitrile, the bromo and methylthio groups are ortho, para-directing, while the nitrile group is a meta-director. This electronic landscape allows for controlled electrophilic aromatic substitution reactions to introduce additional functionalities onto the benzene (B151609) ring.

While direct examples of diverse scaffolds from 3-bromo-5-(methylthio)benzonitrile are not extensively documented in publicly available literature, the known reactivity of similarly substituted benzonitriles provides a strong basis for its potential applications. For instance, substituted benzonitriles are recognized as important pharmacophores in medicinal chemistry, with applications as antiviral agents and enzyme inhibitors. google.comnih.gov The ability to functionalize the aromatic ring through reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation allows for the creation of a library of derivatives with potentially diverse biological activities. mdpi.comnih.gov

Table 1: Potential Transformations of 3-Bromo-5-(methylthio)benzonitrile for Scaffold Diversification

| Functional Group | Reaction Type | Potential Products |

| Bromo | Suzuki-Miyaura Coupling | Aryl- or heteroaryl-substituted benzonitriles |

| Bromo | Buchwald-Hartwig Amination | N-Aryl or N-heteroaryl substituted anilines |

| Bromo | Sonogashira Coupling | Alkynyl-substituted benzonitriles |

| Bromo | Stille Coupling | Stannyl-substituted benzonitriles or coupling with organostannanes |

| Bromo | Heck Reaction | Alkenyl-substituted benzonitriles |

| Bromo | Cyanation | Dicyanobenzyl thioethers |

| Nitrile | Hydrolysis | 3-Bromo-5-(methylthio)benzoic acid |

| Nitrile | Reduction | 3-Bromo-5-(methylthio)benzylamine |

| Nitrile | Cyclization (with dinucleophiles) | Heterocyclic systems (e.g., tetrazoles) |

| Methylthio | Oxidation | 3-Bromo-5-(methylsulfinyl)benzonitrile or 3-Bromo-5-(methylsulfonyl)benzonitrile |

Building Block for the Construction of Substituted Heterocyclic Systems

The trifunctional nature of 3-bromo-5-(methylthio)benzonitrile makes it a promising precursor for the synthesis of various substituted heterocyclic systems. The bromo and nitrile groups, in particular, are key functionalities for the construction of fused ring systems.

A significant application lies in the synthesis of thieno[3,2-b]pyridines and related structures. While a direct synthesis starting from 3-bromo-5-(methylthio)benzonitrile is not explicitly detailed in the searched literature, the synthesis of thieno[2,3-b]pyridines from bromo-substituted nicotinonitriles provides a strong precedent. mdpi.com For instance, the reaction of a substituted 2-mercaptonicotinonitrile (B1308631) with α-haloketones is a known method for constructing the thieno[2,3-b]pyridine (B153569) core. By analogy, 3-bromo-5-(methylthio)benzonitrile could potentially undergo a sequence of reactions, such as conversion of the nitrile to an appropriate functional group followed by cyclization involving the methylthio group, to form a thieno-fused pyridine (B92270) ring.

Furthermore, the synthesis of thieno[3,2-b]pyridine-5-carboxamides as negative allosteric modulators of metabotropic glutamate (B1630785) receptor subtype 5 has been reported starting from a substituted thieno[3,2-b]pyridine (B153574) nitrile. nih.gov This highlights the potential of nitrile-containing thiophene (B33073) derivatives in constructing medicinally relevant heterocyclic scaffolds. The general strategy often involves the cyclization of a substituted thiophene precursor bearing amino and cyano or carboxylate functionalities. researchgate.net

The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of heteroaryl-substituted compounds. researchgate.net The bromo group in 3-bromo-5-(methylthio)benzonitrile is well-suited for such cross-coupling reactions with heteroaryl boronic acids, leading to the formation of complex heterocyclic systems. researchgate.net

Table 2: Potential Heterocyclic Systems Derived from 3-Bromo-5-(methylthio)benzonitrile

| Heterocyclic System | Synthetic Strategy | Key Reactions |

| Thieno[3,2-b]pyridines | Construction of the pyridine ring onto the thiophene precursor | Cyclization of a functionalized thiophene |

| Thieno[2,3-b]pyridines | Construction of the thiophene ring onto a pyridine precursor | Gewald reaction or similar cyclizations |

| Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines | Annulation of a pyrimidine (B1678525) ring onto a thieno[2,3-b]pyridine scaffold | Cyclocondensation reactions |

| Benzimidazoles | Reaction of a functionalized benzonitrile (B105546) with o-phenylenediamines | Nucleophilic substitution and cyclization |

| Thiazoles | Hantzsch thiazole (B1198619) synthesis or related methods | Reaction with a thioamide |

Precursor in the Design and Synthesis of Advanced Organic Materials

The unique combination of a polar nitrile group, a polarizable thioether, and a reactive bromo group suggests that 3-bromo-5-(methylthio)benzonitrile could serve as a valuable precursor for advanced organic materials with interesting electronic and photophysical properties.

Thieno[3,2-b]thiophene (B52689) derivatives, which are structurally related to potential derivatives of the title compound, have been investigated as p-type organic semiconductors for applications in organic field-effect transistors (OFETs). nih.gov The sulfur-containing thiophene rings contribute to intermolecular interactions that facilitate charge transport. The ability to introduce various substituents onto the thieno[3,2-b]thiophene core allows for the tuning of their electronic properties. The bromo functionality of 3-bromo-5-(methylthio)benzonitrile could be used to introduce this molecule into larger conjugated systems through cross-coupling reactions.

Carbazole-based materials are another important class of organic electronic materials. researchgate.net While not directly synthesized from the title compound, the principles of their design, which involve creating donor-acceptor architectures to tune electronic properties, can be applied. The electron-withdrawing nitrile group and the electron-donating methylthio group in 3-bromo-5-(methylthio)benzonitrile create an inherent donor-acceptor character within the molecule, which could be exploited in the design of new materials.

Furthermore, the development of biosensors based on conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) highlights the importance of sulfur-containing heterocycles in materials science. The thioether group in 3-bromo-5-(methylthio)benzonitrile could potentially be used to anchor the molecule to surfaces or to participate in the formation of larger, sulfur-containing conjugated systems.

Strategies for Multi-functionalization and Diversification of 3-Bromo-5-(methylthio)benzonitrile

The presence of three distinct functional groups on the aromatic ring of 3-bromo-5-(methylthio)benzonitrile offers multiple avenues for selective functionalization and diversification. The order of reactions is critical to achieving the desired polysubstituted products, taking into account the directing effects of the existing substituents. mdpi.comnih.gov

Sequential Cross-Coupling Reactions: The bromo group is the most versatile handle for initial functionalization via palladium-catalyzed cross-coupling reactions. nih.gov A Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reaction can be performed selectively at this position. The resulting product, now containing a new substituent, can then undergo further transformations at the nitrile or methylthio positions.

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, which can then be used in amide or ester formations. Alternatively, it can be reduced to a primary amine, which opens up another set of functionalization possibilities, including the formation of amides, sulfonamides, or imines. The nitrile can also participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.

Modification of the Methylthio Group: The methylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These oxidized species have different electronic properties and can influence the reactivity of the aromatic ring. The methylthio group can also potentially be cleaved to a thiol, which can then be used in various sulfur-specific reactions, such as the formation of new thioether linkages.

Halogen Dance and Directed Ortho-Metalation: While not explicitly documented for this compound, related bromo-substituted aromatics can undergo a "halogen dance" reaction, where the bromine atom migrates to an adjacent position under specific basic conditions. Furthermore, directed ortho-metalation could potentially be used to functionalize the positions adjacent to the existing substituents, although the directing ability of the methylthio and nitrile groups would need to be carefully considered.

By strategically combining these transformations, a vast chemical space can be explored, starting from the single, readily available precursor, 3-bromo-5-(methylthio)benzonitrile. This highlights its significant potential for the discovery of new molecules with valuable applications in medicinal chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.